molecular formula C12H15N3O B6496914 6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile CAS No. 1179793-40-8

6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile

Cat. No.: B6496914
CAS No.: 1179793-40-8
M. Wt: 217.27 g/mol
InChI Key: BDQQEVCYYODJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile typically involves the reaction of oxan-3-ylmethylamine with pyridine-3-carbonitrile under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(oxan-3-yl)methyl]amino}pyridine-3-carbonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its oxan-3-ylmethylamino group differentiates it from other pyridine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .

Properties

IUPAC Name

6-(oxan-3-ylmethylamino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-6-10-3-4-12(14-7-10)15-8-11-2-1-5-16-9-11/h3-4,7,11H,1-2,5,8-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQQEVCYYODJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.